3-(3-Chlorophenyl)-1-hydroxy-1-phenylurea
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Overview
Description
3-(3-Chlorophenyl)-1-hydroxy-1-phenylurea is an organic compound with a complex structure that includes a chlorinated phenyl group and a hydroxyphenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-hydroxy-1-phenylurea typically involves the reaction of 3-chlorophenyl isocyanate with phenylhydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-hydroxy-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-(3-chlorophenyl)-1-oxo-1-phenylurea.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted phenylurea derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-(3-Chlorophenyl)-1-hydroxy-1-phenylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-hydroxy-1-phenylurea involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with a similar chlorinated phenyl group.
1-(3-Chlorophenyl)piperazine: A psychoactive compound with a chlorinated phenyl ring.
4-Chloromethcathinone: Another synthetic cathinone with a different substitution pattern on the phenyl ring.
Uniqueness
3-(3-Chlorophenyl)-1-hydroxy-1-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H11ClN2O2 |
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Molecular Weight |
262.69 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-hydroxy-1-phenylurea |
InChI |
InChI=1S/C13H11ClN2O2/c14-10-5-4-6-11(9-10)15-13(17)16(18)12-7-2-1-3-8-12/h1-9,18H,(H,15,17) |
InChI Key |
BTMZHXUOHGRUFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)NC2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
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